molecular formula C14H14ClN3O2 B2819443 5-(allylamino)-4-chloro-2-(4-methoxyphenyl)-3(2H)-pyridazinone CAS No. 477867-47-3

5-(allylamino)-4-chloro-2-(4-methoxyphenyl)-3(2H)-pyridazinone

Cat. No.: B2819443
CAS No.: 477867-47-3
M. Wt: 291.74
InChI Key: OHFPRSPLGOYPDT-UHFFFAOYSA-N
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Description

5-(allylamino)-4-chloro-2-(4-methoxyphenyl)-3(2H)-pyridazinone is a heterocyclic compound that belongs to the pyridazinone family This compound is characterized by its unique structure, which includes an allylamino group, a chloro substituent, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(allylamino)-4-chloro-2-(4-methoxyphenyl)-3(2H)-pyridazinone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 4-chloro-2-(4-methoxyphenyl)-3(2H)-pyridazinone, which is then reacted with allylamine under controlled conditions to introduce the allylamino group. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often employing continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(allylamino)-4-chloro-2-(4-methoxyphenyl)-3(2H)-pyridazinone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding pyridazinone oxides.

    Reduction: Formation of reduced pyridazinone derivatives.

    Substitution: Formation of substituted pyridazinone compounds with various functional groups.

Scientific Research Applications

5-(allylamino)-4-chloro-2-(4-methoxyphenyl)-3(2H)-pyridazinone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(allylamino)-4-chloro-2-(4-methoxyphenyl)-3(2H)-pyridazinone involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-2-(4-methoxyphenyl)-3(2H)-pyridazinone: Lacks the allylamino group.

    5-(methylamino)-4-chloro-2-(4-methoxyphenyl)-3(2H)-pyridazinone: Contains a methylamino group instead of an allylamino group.

Uniqueness

5-(allylamino)-4-chloro-2-(4-methoxyphenyl)-3(2H)-pyridazinone is unique due to the presence of the allylamino group, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

4-chloro-2-(4-methoxyphenyl)-5-(prop-2-enylamino)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O2/c1-3-8-16-12-9-17-18(14(19)13(12)15)10-4-6-11(20-2)7-5-10/h3-7,9,16H,1,8H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHFPRSPLGOYPDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C(=C(C=N2)NCC=C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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